molecular formula C24H22Cl2N2O5S B11063866 Ethyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11063866
M. Wt: 521.4 g/mol
InChI Key: BQJTYSOEWFROHE-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique molecular structure, which includes a benzothiophene core, a pyridyl group, and multiple functional groups that contribute to its reactivity and utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the pyridyl group: This step may involve nucleophilic substitution reactions where a pyridyl halide reacts with a phenoxy compound.

    Functional group modifications: Various functional groups are introduced or modified through reactions such as esterification, amidation, and acetylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of ETHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE.

Properties

Molecular Formula

C24H22Cl2N2O5S

Molecular Weight

521.4 g/mol

IUPAC Name

ethyl 2-[[2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H22Cl2N2O5S/c1-2-31-24(30)21-17-5-3-4-6-19(17)34-23(21)28-20(29)13-32-15-7-9-16(10-8-15)33-22-18(26)11-14(25)12-27-22/h7-12H,2-6,13H2,1H3,(H,28,29)

InChI Key

BQJTYSOEWFROHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl

Origin of Product

United States

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